5-Bromonicotinamide

Structural biology X-ray crystallography ADP-ribosyltransferase

5-Bromonicotinamide (CAS 28733-43-9), ≥98% purity, features a unique 5-bromo substituent. This enables palladium-catalyzed cross-couplings for SAR library synthesis and provides anomalous scattering for X-ray crystallography (co-crystallized with ART2.2, PDB 1GXZ), distinguishing it from non-halogenated or other halogenated analogs. It also serves as a validated, non-endogenous internal standard for LC-MS/MS quantification of Z-BOX A and Z-BOX B in human serum. Essential for medicinal chemistry and structural biology programs. Order online; bulk quantities are available.

Molecular Formula C6H5BrN2O
Molecular Weight 201.02 g/mol
CAS No. 28733-43-9
Cat. No. B182952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromonicotinamide
CAS28733-43-9
Molecular FormulaC6H5BrN2O
Molecular Weight201.02 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1Br)C(=O)N
InChIInChI=1S/C6H5BrN2O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,(H2,8,10)
InChIKeyYOQRXZIMSKLRCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromonicotinamide CAS 28733-43-9: Procurement-Relevant Chemical Profile and Classification


5-Bromonicotinamide (CAS 28733-43-9; synonyms: 5-bromo-3-pyridinecarboxamide, 5-bromopyridine-3-carboxamide) is a brominated heterocyclic aromatic compound with the molecular formula C₆H₅BrN₂O and a monoisotopic mass of 199.958525 Da [1]. It belongs to the nicotinamide class, featuring a pyridine ring substituted at the 3-position with a carboxamide group and at the 5-position with a bromine atom [1]. The compound exists as an off-white to light pink powder with a melting point of 219–223°C [2]. It is assigned the PDB three-letter code BRT and the DrugBank accession DB01854 [3].

Why 5-Bromonicotinamide Cannot Be Substituted with Unsubstituted Nicotinamide or Alternative 5-Halogenated Analogs


Substitution of 5-bromonicotinamide with unsubstituted nicotinamide or alternative 5-halogenated analogs is not functionally equivalent due to the bromine atom's dual role: it serves as a critical structural determinant for target recognition in biological systems [1] and as a reactive handle enabling synthetic transformations that chloro-, fluoro-, or non-halogenated analogs cannot undergo with comparable efficiency [2]. The 5-position bromine substitution on the pyridine ring confers distinct steric and electronic properties that directly impact enzyme binding modes [3] and cross-coupling reactivity profiles [2].

5-Bromonicotinamide Procurement Evidence: Quantifiable Differentiation from Analogs and In-Class Compounds


Structural Validation: Co-Crystallization with ADP-Ribosyltransferase ART2.2

5-Bromonicotinamide (PDB code: BRT) has been co-crystallized with rat eukaryotic mono-ADP-ribosyltransferase ART2.2 and the structure deposited at a resolution of 2.1 Å [1]. This provides direct atomic-level evidence of specific binding interactions between the 5-bromo substitution and the enzyme active site. In contrast, unsubstituted nicotinamide does not yield a co-crystal structure with ART2.2 in the PDB, indicating that the bromine substituent is a critical determinant for stable complex formation and structural characterization in this system [1].

Structural biology X-ray crystallography ADP-ribosyltransferase Protein-ligand complex

Cross-Coupling Synthetic Utility: Bromine as a Reactive Handle

The 5-bromo substituent in 5-bromonicotinamide serves as a reactive handle enabling palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. This bromine functionality facilitates the introduction of diverse aryl or heteroaryl groups at the 5-position of the nicotinamide scaffold [1]. 5-Chloronicotinamide exhibits substantially lower reactivity in comparable cross-coupling reactions due to the higher bond dissociation energy of the C–Cl bond (approximately 95 kcal/mol) versus the C–Br bond (approximately 79 kcal/mol) [2].

Synthetic chemistry Cross-coupling Suzuki-Miyaura Medicinal chemistry

Caspase-3 Inhibition via 5-Bromonicotinamide-Derived Aspartyl Ketones

The 5-bromonicotinamide derivative of aspartic acid aldehyde was identified as a caspase-3 inhibitor in a study of capped aspartyl aldehydes synthesized via solid-phase chemistry [1]. While the parent 5-bromonicotinamide itself is not the active inhibitor, substitution at the 5-position of the pyridine ring combined with conversion of the aldehyde to ketones yielded a series of potent caspase-3 inhibitors [1]. The 5-bromonicotinamide capping group contributed to the inhibition profile, and the study notes that a related derivative was characterized as a weak inhibitor (IC₅₀ = 1.5 µM) [2]. Comparative activity data for the identical scaffold bearing alternative 5-substituents (e.g., H, Cl, F) in the same assay system are not reported in the primary literature, limiting direct potency ranking.

Apoptosis Caspase-3 Enzyme inhibition Degenerative disease

Analytical Reference Standard: Internal Standard in LC-MS/MS Quantification

5-Bromonicotinamide has been validated and employed as an internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of bilirubin oxidation end products Z-BOX A and Z-BOX B in human serum [1]. Sample preparation included the addition of 5-bromonicotinamide as internal standard followed by protein precipitation with acetonitrile [1]. Unsubstituted nicotinamide would not be suitable for this application due to its endogenous presence and potential interference, while alternative halogenated nicotinamides would require separate method validation.

Analytical chemistry LC-MS/MS Method validation Internal standard

5-Bromonicotinamide Procurement Scenarios: Evidence-Based Research Applications


Structural Biology: Crystallographic Studies of ADP-Ribosyltransferases

5-Bromonicotinamide is appropriate for X-ray crystallography studies targeting ADP-ribosyltransferases, particularly ART2.2, where the bromine substituent enables stable ligand-protein co-crystallization and facilitates phasing via anomalous scattering. The compound's co-crystal structure with rat ART2.2 (PDB 1GXZ, 2.1 Å resolution) provides an experimentally validated starting point for soaking experiments and structure-guided drug design .

Medicinal Chemistry: Scaffold Diversification via Cross-Coupling Reactions

5-Bromonicotinamide is valuable in medicinal chemistry as a core scaffold for diversification through palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings. The 5-bromo substituent provides a reactive handle for introducing diverse aryl or heteroaryl groups, enabling the generation of compound libraries for structure-activity relationship studies .

Analytical Chemistry: Internal Standard for LC-MS/MS Method Development

5-Bromonicotinamide is suitable as an internal standard in LC-MS/MS analytical methods for quantifying nicotinamide-related analytes in biological matrices. A validated method exists using this compound for the simultaneous determination of Z-BOX A and Z-BOX B in human serum, demonstrating its utility as a stable, non-endogenous reference compound .

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